molecular formula C7H2BrF4I B8247290 5-Bromo-2-fluoro-4-iodobenzotrifluoride

5-Bromo-2-fluoro-4-iodobenzotrifluoride

Cat. No.: B8247290
M. Wt: 368.89 g/mol
InChI Key: SFJIJIAUDYNURC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-iodobenzotrifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (position 5), fluorine (position 2), iodine (position 4), and a trifluoromethyl (-CF₃) group (position 1). Its molecular formula is C₇H₂BrF₄I, with a molecular weight of 385.00 g/mol. The trifluoromethyl group contributes to its electron-withdrawing properties, enhancing stability and influencing reactivity in substitution or coupling reactions.

This compound is primarily used in pharmaceutical and agrochemical research as a versatile intermediate. Its halogen diversity (Br, F, I) enables selective functionalization, making it valuable for synthesizing complex molecules, such as benzimidazole derivatives or fluorinated drug candidates.

Properties

IUPAC Name

1-bromo-4-fluoro-2-iodo-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJIJIAUDYNURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-4-iodobenzotrifluoride typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The industrial production of this compound may involve similar coupling reactions, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-fluoro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-iodobenzotrifluoride involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion . This mechanism allows the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-bromo-2-fluoro-4-iodobenzotrifluoride with structurally related halogenated benzotrifluorides:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
5-Bromo-2-fluoro-4-iodobenzotrifluoride C₇H₂BrF₄I Br (5), F (2), I (4), CF₃ (1) Pharmaceutical intermediate; halogen diversity enables cross-coupling Inferred
5-Bromo-2-fluorobenzotrifluoride C₇H₃BrF₄ Br (5), F (2), CF₃ (1) Liquid; used in fluorinated polymers
4-Bromo-2-fluorobenzotrifluoride C₇H₃BrF₄ Br (4), F (2), CF₃ (1) Higher polarity due to bromine proximity to CF₃
5-Bromo-2-chlorobenzotrifluoride C₇H₃BrClF₃ Br (5), Cl (2), CF₃ (1) Pale yellow liquid; agrochemical synthesis
5-Bromo-2-nitrobenzotrifluoride C₇H₃BrF₃NO₂ Br (5), NO₂ (2), CF₃ (1) Nitro group enhances electrophilicity for amination
5-Bromo-1-chloro-2-fluoro-3-iodobenzene C₆H₂BrClFI Br (5), Cl (1), F (2), I (3) Lacks CF₃; used in multihalogen coupling

Key Comparative Analysis

  • Halogen Effects :

    • Iodine in position 4 (target compound) offers enhanced reactivity in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to bromine or chlorine .
    • Trifluoromethyl (-CF₃) : Present in all benzotrifluoride analogs, this group increases lipophilicity and metabolic stability, critical in drug design .
  • Electronic and Steric Impacts :

    • 5-Bromo-2-nitrobenzotrifluoride (nitro substituent) exhibits stronger electron-withdrawing effects than halogens, favoring nucleophilic aromatic substitution .
    • 5-Bromo-2-chlorobenzotrifluoride (chlorine) is less sterically hindered than the iodinated target compound, facilitating faster reactions in crowded environments .
  • Applications: The iodine in the target compound enables radio-labeling for imaging studies, a unique advantage over non-iodinated analogs . 4-Bromo-2-fluorobenzotrifluoride’s bromine at position 4 enhances dipole interactions in liquid crystals compared to position 5 bromine .

Challenges and Limitations

  • Nitro-containing analogs (e.g., 5-bromo-2-nitrobenzotrifluoride) require careful handling due to explosive byproduct risks during synthesis .

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